molecular formula C7H12N2O B6169073 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine CAS No. 2649017-03-6

1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine

Cat. No.: B6169073
CAS No.: 2649017-03-6
M. Wt: 140.2
InChI Key:
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Description

1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine is a chemical compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

The synthesis of 1-{5-oxa-6-azaspiro[34]oct-6-en-7-yl}methanamine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining purity and efficiency.

Chemical Reactions Analysis

1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine can be compared with other spirocyclic compounds, such as:

    5-oxa-2,6-diazaspiro[3.4]oct-6-ene: Similar in structure but with different functional groups.

    1-oxa-6-azaspiro[3.4]octane: Lacks the methanamine group, leading to different chemical properties.

    1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}piperidin-4-carboxylic acid: Contains additional functional groups, affecting its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

2649017-03-6

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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